

Spectroscopic data for 1,6-Dibromohexane (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1,6-Dibromohexane

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Spectroscopic Data for 1,6-Dibromohexane: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for **1,6-dibromohexane**, presented for researchers, scientists, and professionals in drug development. The information is organized into clear data tables, detailed experimental protocols, and a visual workflow to facilitate understanding and application in a laboratory setting.

Overview of 1,6-Dibromohexane

Chemical Structure:

Molecular Formula: C₆H₁₂Br₂

Molecular Weight: 243.97 g/mol

Appearance: Colorless to pale yellow liquid.

CAS Number: 629-03-8

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,6-dibromohexane**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **1,6-Dibromohexane**

Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.41	Triplet	4H	Br-CH2-(CH2)4-CH2-Br
1.88	Quintet	4H	Br-CH2-CH2-(CH2)2- CH2-CH2-Br
1.48	Quintet	4H	Br-(CH ₂) ₂ -CH ₂ -CH ₂ - (CH ₂) ₂ -Br

Solvent: CDCl₃. Reference: TMS (δ 0.00 ppm).

Table 2: ¹³C NMR Spectroscopic Data for **1,6-Dibromohexane**

Chemical Shift (δ) ppm	Assignment
33.8	CH ₂ -Br
32.7	CH ₂ -CH ₂ -Br
28.0	-(CH2)2-CH2-(CH2)2-

Solvent: CDCl₃. Broadband proton decoupled.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1,6-Dibromohexane**



Wavenumber (cm ⁻¹)	Intensity	Assignment
2940 - 2860	Strong	C-H (alkane) stretching
1465 - 1450	Medium	C-H bending (scissoring)
1255	Medium	CH ₂ wagging
645	Strong	C-Br stretching

Sample preparation: Liquid film.

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for 1,6-Dibromohexane (Electron Ionization)

m/z	Relative Intensity	Proposed Fragment
163/165	High	[Br(CH ₂) ₆] ⁺
135/137	Medium	[Br(CH ₂) ₄] ⁺
83	High	[C ₆ H ₁₁] ⁺
55	Base Peak	[C ₄ H ₇]+
41	High	[C ₃ H ₅]+

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic M+2 peaks for bromine-containing fragments.[1][2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:



A solution of **1,6-dibromohexane** (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). The solution is then transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ 0.00 ppm).[3]

¹H NMR Acquisition Parameters:

• Spectrometer: 400 MHz

• Pulse Program: zg30

Acquisition Time (AQ): ~3.0 s[4]

• Relaxation Delay (D1): 2.0 s

• Number of Scans (NS): 8-16

• Spectral Width: 0-10 ppm

• Temperature: 298 K

¹³C NMR Acquisition Parameters:

• Spectrometer: 100 MHz

Pulse Program: zgpg30 (power-gated decoupling)

Acquisition Time (AQ): ~1.0 s[5]

Relaxation Delay (D1): 2.0 s[5]

• Number of Scans (NS): 128 or more, depending on concentration[5]

Spectral Width: 0-200 ppm

Decoupling: Broadband proton decoupling during acquisition

Infrared (IR) Spectroscopy

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Sample Preparation:

As **1,6-dibromohexane** is a liquid at room temperature, the spectrum is conveniently obtained using the neat liquid. A thin film of the liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[6] Alternatively, a drop of the liquid can be placed directly on

the crystal of an Attenuated Total Reflectance (ATR) accessory.[6]

FTIR Acquisition Parameters:

• Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmittance or Absorbance

Spectral Range: 4000-400 cm⁻¹

• Resolution: 4 cm⁻¹

Number of Scans: 16-32

• Background: A background spectrum of the clean, empty sample holder (or clean ATR

crystal) is recorded prior to the sample scan.

Mass Spectrometry

Instrumentation and Method:

The mass spectrum is typically acquired using a Gas Chromatograph coupled to a Mass

Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

A dilute solution of **1,6-dibromohexane** is prepared in a volatile organic solvent such as

dichloromethane or hexane.

GC-MS Parameters:

Injection Volume: 1 μL

Injector Temperature: 250 °C



· Carrier Gas: Helium

• Column: A non-polar capillary column (e.g., DB-5ms or equivalent)

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

• Ionization Mode: Electron Ionization (EI)

• Ionization Energy: 70 eV

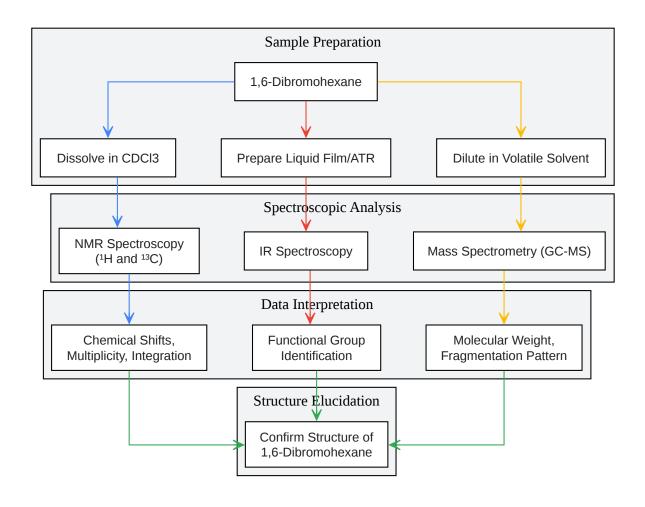
• Mass Range: m/z 35-300

• Transfer Line Temperature: 280 °C

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **1,6-dibromohexane**.





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A logical workflow for the spectroscopic analysis of **1,6-dibromohexane**.

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- To cite this document: BenchChem. [Spectroscopic data for 1,6-Dibromohexane (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150918#spectroscopic-data-for-1-6-dibromohexane-nmr-ir-mass-spec]

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